Miricorilant

Description

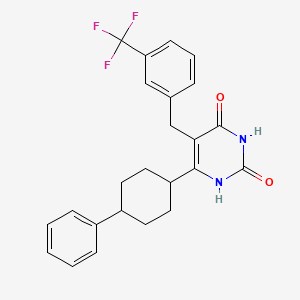

Structure

3D Structure

Properties

CAS No. |

1400902-13-7 |

|---|---|

Molecular Formula |

C24H23F3N2O2 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31) |

InChI Key |

GVVUZBSCYAVFTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Miricorilant; CORT 118335; CORT-118335; CORT118335; |

Origin of Product |

United States |

Foundational & Exploratory

Miricorilant's Mechanism of Action in Metabolic Dysfunction-Associated Steatohepatitis (MASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, with a significant unmet medical need. Miricorilant (CORT118335) is an investigational, orally administered, nonsteroidal selective glucocorticoid receptor modulator (SGRM) being developed for the treatment of MASH. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on available preclinical and clinical data. This compound exhibits a unique, liver-targeted mechanism by selectively modulating the glucocorticoid receptor (GR), a key regulator of hepatic glucose and lipid metabolism. It functions as a mixed agonist/antagonist at the GR and also possesses modest mineralocorticoid receptor (MR) antagonist properties. This dual activity allows this compound to reprogram hepatic gene networks, leading to a reduction in liver fat, inflammation, and fibrosis. This guide will detail the molecular pathways influenced by this compound, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols and workflow visualizations to facilitate a deeper understanding of its therapeutic potential in MASH.

Introduction: Targeting the Glucocorticoid Receptor in MASH

The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a pivotal role in regulating metabolism, inflammation, and stress responses. In the liver, chronic activation of GR by its endogenous ligand, cortisol, can contribute to the pathogenesis of MASH by promoting hepatic lipid accumulation through increased fatty acid uptake, stimulation of de novo lipogenesis, and reduced fatty acid β-oxidation.[1] this compound's development is predicated on the therapeutic hypothesis that selectively modulating GR activity in the liver can ameliorate the key pathological features of MASH. As a selective modulator, this compound is designed to elicit a specific downstream response, distinct from that of a full agonist or antagonist, thereby offering a targeted therapeutic effect with a potentially favorable safety profile.[2]

Molecular Mechanism of Action

This compound's primary mechanism of action is the selective modulation of the glucocorticoid receptor in hepatocytes.[2] It also demonstrates modest antagonist activity at the mineralocorticoid receptor.[2][3] This targeted action in the liver is a key feature of its therapeutic profile.

Reprogramming of Hepatic Gene Networks

In vitro studies using human hepatocyte-like cells (HepaRG) under steatotic conditions have demonstrated that this compound selectively modulates the expression of key genes involved in several pathways central to MASH pathogenesis:

-

Lipid Metabolism: An early response to this compound (8-hour exposure) involves the upregulation of genes associated with lipid metabolism. A sub-chronic response (5-day exposure) shows sustained upregulation of lipid metabolism regulators. Preclinical studies in human precision-cut liver slices (PCLS) have identified very-low-density lipoprotein (VLDL) particle remodeling as a significantly enriched pathway, suggesting a potential mechanism for the observed reduction in hepatic triglycerides.

-

Detoxification and Cellular Stress: The early response to this compound also includes the upregulation of genes related to detoxification and cellular stress responses, indicating an enhancement of hepatic metabolic function and immediate protection against oxidative and inflammatory stress.

-

Gluconeogenesis: Sub-chronic exposure to this compound leads to the downregulation of gluconeogenic enzymes, which supports long-term improvements in insulin sensitivity.

While the specific differentially expressed genes have not been publicly disclosed, the pathway analysis points to a multi-faceted reprogramming of hepatocyte metabolism.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in hepatocytes based on the current understanding of its mechanism of action.

References

Miricorilant: A Technical Guide to its Glucocorticoid Receptor Modulation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miricorilant (CORT118335) is a pioneering selective glucocorticoid receptor (GR) modulator (SGRM) currently under investigation for the treatment of metabolic disorders, including metabolic dysfunction-associated steatohepatitis (MASH) and antipsychotic-induced weight gain. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with the glucocorticoid receptor signaling pathway. It consolidates key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound's Mechanism of Action

This compound is a non-steroidal small molecule that exhibits a unique dual activity: it functions as a selective modulator of the glucocorticoid receptor (GR) with mixed agonist and antagonist properties, and as a modest antagonist of the mineralocorticoid receptor (MR).[1][2] This selective modulation is designed to elicit specific downstream effects, aiming to retain the therapeutic anti-inflammatory and metabolic benefits of GR pathway modulation while minimizing the adverse effects associated with systemic glucocorticoid agonism or antagonism.[3] Its preferential distribution to the liver makes it a promising candidate for treating hepatic disorders like MASH.[2]

The Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a ligand-activated transcription factor that plays a critical role in regulating a wide array of physiological processes, including metabolism, inflammation, and stress responses. The binding of a ligand to the GR initiates a conformational change, leading to its translocation from the cytoplasm to the nucleus, where it modulates the transcription of target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity

| Receptor | IC50 (nM) | Ligand | Assay Type |

| Glucocorticoid Receptor (GR) | 10 | Dexamethasone | Competitive Binding Assay |

| Mineralocorticoid Receptor (MR) | 100 | Aldosterone | Competitive Binding Assay |

| Progesterone Receptor (PR) | >1000 | Progesterone | Competitive Binding Assay |

| Androgen Receptor (AR) | >1000 | Testosterone | Competitive Binding Assay |

| Estrogen Receptor (ER) | >1000 | Estradiol | Competitive Binding Assay |

| Data compiled from publicly available pharmacological data for this compound (CORT118335).[4] |

Table 2: Preclinical and Clinical Pharmacokinetics

| Species | Parameter | Value |

| Human | Elimination Half-life | ≈ 20 hours |

| Human | Plasma Protein Binding | >99% |

| Mouse | Plasma Protein Binding | >99% |

| Rat | Plasma Protein Binding | >99% |

| Monkey | Plasma Protein Binding | >99% |

| Human | Primary Metabolism | CYP2C19 (≈94%) |

| Human, Mouse | Primary Route of Elimination | Hepatic (feces >78%) |

Table 3: Clinical Efficacy in Metabolic Dysfunction-Associated Steatohepatitis (MASH)

| Study Phase | Dose | Duration | Primary Outcome | Result |

| Phase 1b | 100 mg (twice weekly) | 12 weeks | Reduction in liver fat (MRI-PDFF) | ~30% reduction |

| Phase 2 (interim) | 600 mg (daily) | 34 days | Relative reduction in liver fat | -73.8% |

| Phase 2 (interim) | 900 mg (daily) | 30-44 days | Relative reduction in liver fat | -38.5% to -65.3% |

Table 4: Clinical Efficacy in Olanzapine-Induced Weight Gain (Healthy Subjects)

| Parameter | This compound (600 mg) + Olanzapine (10 mg) | Placebo + Olanzapine (10 mg) | P-value |

| Mean Weight Gain (Day 15) | 3.91 kg | 4.98 kg | 0.017 |

| Change in Insulin (Day 15) | +5.91 mIU/L | +9.65 mIU/L | 0.007 |

| Change in HOMA-IR (Day 15) | +0.74 | +1.21 | 0.007 |

| Change in Triglycerides (Day 15) | +0.34 mmol/L | +0.62 mmol/L | 0.057 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize this compound.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

CORT118335: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CORT118335, also known as miricorilant, is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator with a unique mixed agonist/antagonist profile, and an antagonist of the mineralocorticoid receptor (MR). Developed by Corcept Therapeutics, it is under investigation for a range of metabolic and psychiatric conditions, including non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and preclinical pharmacology of CORT118335, presenting key data and experimental methodologies to support further research and development.

Discovery and Rationale

The discovery of CORT118335 was driven by the need for therapeutic agents that can selectively modulate the glucocorticoid system to mitigate the adverse effects of excess cortisol activity, which is implicated in numerous pathological conditions. The aim was to identify a non-steroidal compound with high affinity and selectivity for the glucocorticoid receptor, thereby avoiding the side effects associated with steroidal antagonists. The optimization of a series of non-steroidal GR antagonists led to the identification of CORT118335, which demonstrated potent in vivo efficacy in relevant preclinical models.

Chemical Synthesis

The chemical synthesis of CORT118335, chemically named trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione, was first reported by Hunt et al. in Bioorganic & Medicinal Chemistry Letters in 2012. The detailed experimental protocol for its synthesis is described in this publication.

IUPAC Name: trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione[1]

Chemical Formula: C₂₄H₂₃F₃N₂O₂[1]

Molecular Weight: 428.45 g/mol [1]

In Vitro Pharmacology

CORT118335 has been extensively characterized in a variety of in vitro assays to determine its receptor binding affinity and functional activity.

Data Presentation: In Vitro Activity

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki) | Glucocorticoid Receptor (GR) | Rat | 11 nM | [2] |

| Glucocorticoid Receptor (GR) | Human | 100 nM | [2] | |

| Mineralocorticoid Receptor (MR) | Not Specified | 140-148 nM | ||

| High-Affinity Binding | Glucocorticoid Receptor (GR) | Not Specified | 1.2 nM |

Experimental Protocols

Receptor Binding Assays: The binding affinity of CORT118335 to the glucocorticoid and mineralocorticoid receptors was determined using competitive radioligand binding assays. Typically, this involves incubating a source of the receptor (e.g., cell membranes or purified receptor) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (CORT118335). The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: The functional activity of CORT118335 as a GR modulator was assessed in cell-based reporter gene assays. In these assays, cells are transfected with a plasmid containing a GR-responsive promoter linked to a reporter gene (e.g., luciferase). The cells are then treated with a GR agonist (e.g., dexamethasone) in the presence or absence of CORT118335. The level of reporter gene expression is then measured to determine the agonistic or antagonistic activity of the compound.

In Vivo Pharmacology and Pharmacokinetics

The in vivo efficacy of CORT118335 has been demonstrated in preclinical models of metabolic and psychiatric disorders.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Species | Value | Reference |

| Elimination Half-life (t1/2) | Human | ≈ 20 hours | |

| Metabolism | Human | Predominantly by CYP2C19 (≈94%) | |

| Elimination | Animal and Human | Primarily hepatic (>78% in feces) |

Experimental Protocols

Olanzapine-Induced Weight Gain Model in Rats: The efficacy of CORT118335 in mitigating antipsychotic-induced weight gain was evaluated in a rat model. Female Sprague-Dawley rats were treated with olanzapine to induce weight gain. CORT118335 was then administered orally, and the effect on body weight, food intake, and metabolic parameters was monitored over the course of the study.

Nonalcoholic Fatty Liver Disease (NAFLD) Model in Mice: To assess the therapeutic potential of CORT118335 for NAFLD, male C57BL/6J mice were fed a high-fat diet to induce hepatic steatosis. CORT118335 was then administered, and liver tissue was analyzed for lipid accumulation, gene expression, and markers of inflammation and fibrosis.

Mechanism of Action and Signaling Pathways

CORT118335 exerts its therapeutic effects through a unique mechanism of selective GR modulation and MR antagonism. In the liver, it exhibits a distinct gene regulatory profile that contributes to its beneficial effects on lipid metabolism.

CORT118335 Signaling in Hepatocytes

Caption: CORT118335's mechanism in hepatocytes.

CORT118335's selective modulation of the glucocorticoid receptor in liver cells leads to a beneficial metabolic profile. It increases the expression of genes involved in the production of very-low-density lipoproteins (VLDL), such as ApoB and Mttp, which helps to export lipids from the liver. Concurrently, it decreases the expression of genes responsible for fatty acid uptake (Fabp1, Cd36) and de novo lipogenesis (Srebp1c, Fasn, Dgat2, Acc1). This dual action results in a net reduction of lipid accumulation in the liver.

Conclusion

CORT118335 is a promising clinical candidate with a novel mechanism of action. Its selective modulation of the glucocorticoid receptor and antagonism of the mineralocorticoid receptor provide a targeted approach to treating a variety of metabolic and psychiatric disorders. The preclinical data summarized in this whitepaper demonstrate its potential to address the unmet medical needs in conditions such as NASH and antipsychotic-induced weight gain. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety in patient populations.

References

Preclinical Pharmacodynamics of Miricorilant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator with a unique mixed agonist/antagonist profile.[1][2] It also demonstrates modest antagonism at the mineralocorticoid receptor (MR).[1] Developed by Corcept Therapeutics, this compound is under investigation for the treatment of metabolic disorders, most notably metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH), and antipsychotic-induced weight gain.[3][4] Preclinical studies have been instrumental in elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive technical guide to the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a selective GR modulator, exhibiting tissue-specific effects that differentiate it from classical GR antagonists like mifepristone. In preclinical models, it has demonstrated a dual action of GR antagonism and partial agonism, which contributes to its distinct pharmacological profile. Furthermore, it acts as an antagonist of the MR. This dual activity on both GR and MR pathways is implicated in its beneficial effects observed in preclinical models of metabolic disease. The high activity of this compound in liver tissue and its direct effect on hepatocytes make it a promising candidate for liver-targeted therapies.

Signaling Pathway of this compound in Hepatocytes

References

- 1. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]

- 4. hra.nhs.uk [hra.nhs.uk]

Miricorilant's Antagonistic Effect on Mineralocorticoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator that also exhibits antagonistic activity at the mineralocorticoid receptor (MR).[1][2][3] This dual action is of significant interest in therapeutic areas where modulation of cortisol activity is desired, while simultaneously mitigating potential off-target effects mediated by the mineralocorticoid receptor. This technical guide provides an in-depth overview of this compound's interaction with the MR, including its binding affinity, the signaling pathways involved, and the experimental methodologies used to characterize this interaction.

Data Presentation: Quantitative Analysis of Receptor Binding Affinity

This compound's selectivity has been evaluated using in vitro competitive binding assays. The following table summarizes the mean inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to its respective receptor. A higher IC50 value is indicative of a lower binding affinity.

| Receptor | This compound (CORT118335) IC50 (nM) | Reference |

| Glucocorticoid Receptor (GR) | 2.8 | [4] |

| Mineralocorticoid Receptor (MR) | 78 | [4] |

| Progesterone Receptor (PR) | >1000 | |

| Androgen Receptor (AR) | >1000 | |

| Estrogen Receptor (ER) | >1000 |

Table 1: Comparative Binding Affinities of this compound for Steroid Receptors. Data is compiled from publicly available pharmacological data for this compound (CORT118335). The IC50 values for PR, AR, and ER are often reported as "no significant affinity" at concentrations up to 1000 nM.

Signaling Pathways

The mineralocorticoid receptor is a nuclear receptor that, upon binding to its endogenous ligand aldosterone, translocates to the nucleus and acts as a ligand-activated transcription factor. This leads to the transcription of various genes involved in the regulation of sodium and water balance, blood pressure, inflammation, and fibrosis. This compound, as a competitive antagonist, binds to the MR and prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.

Caption: this compound competitively inhibits the binding of aldosterone to the MR.

Experimental Protocols

The characterization of this compound's activity at the mineralocorticoid receptor involves standard pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for the mineralocorticoid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

-

Receptor Source: Cell lysates or purified recombinant human mineralocorticoid receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the MR, such as [3H]-aldosterone.

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: Appropriate buffer to maintain protein stability and binding.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, incubate the MR preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-radiolabeled MR ligand (non-specific binding).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through the glass fiber filter plates to separate the bound from the free radioligand. The receptor-bound radioligand will be retained on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

References

- 1. corcept.com [corcept.com]

- 2. Effect of this compound, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]

- 4. benchchem.com [benchchem.com]

Mitigating Olanzapine-Induced Weight Gain: An In-Depth Technical Review of Early Research on Miricorilant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation antipsychotics (SGAs), while effective in managing schizophrenia and other psychiatric disorders, are frequently associated with significant metabolic side effects, most notably weight gain. Olanzapine, a widely prescribed SGA, is particularly linked to substantial increases in body weight and related metabolic disturbances, which can lead to poor treatment adherence and increased risk for cardiovascular disease.[1][2] This has spurred research into adjunctive therapies to counteract these adverse effects. Miricorilant (CORT118335), a selective glucocorticoid receptor (GR) modulator, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the early preclinical and clinical research investigating the efficacy of this compound in mitigating olanzapine-induced weight gain.

Core Mechanism of Action

The precise mechanisms underlying olanzapine-induced weight gain are not fully elucidated but are thought to involve a complex interplay of effects on various neurotransmitter receptors and signaling pathways.[3] Olanzapine has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence the expression of hypothalamic neuropeptides that regulate appetite, leading to an increase in food intake.[4][5]

This compound is a selective GR modulator, exhibiting mixed agonist/antagonist activity at the glucocorticoid receptor and modest antagonism at the mineralocorticoid receptor. Glucocorticoid receptors are ubiquitously expressed and play a crucial role in regulating metabolism, including adipogenesis and lipolysis in adipose tissue. By modulating GR activity, this compound is hypothesized to counteract the metabolic dysregulation induced by olanzapine.

Preclinical Research: A Rodent Model of Olanzapine-Induced Weight Gain

An early preclinical study in female Sprague-Dawley rats was conducted to evaluate the potential of this compound to reverse olanzapine-induced weight gain.

Experimental Protocol

The study was designed with two distinct phases: a weight-induction phase and a treatment phase.

Weight-Induction Phase (5 weeks):

-

Animals: 60 female Sprague-Dawley rats were used.

-

Objective: To induce weight gain using olanzapine.

-

Procedure: Rats were administered olanzapine over a five-week period. A control group received a vehicle-only solution. Body weight and food consumption were monitored.

Treatment Phase (starting at week 6):

-

Grouping: The rats that had been receiving olanzapine were randomized into four groups. A fifth group continued to receive the vehicle-only solution.

-

Treatment Regimens:

-

Olanzapine + Vehicle

-

Olanzapine + this compound (1 mg/kg BID)

-

Olanzapine + this compound (2 mg/kg QD)

-

Olanzapine + this compound (10 mg/kg QD)

-

-

Duration: The treatment phase lasted for the remainder of the study.

-

Parameters Measured: Body weight and food consumption were continuously monitored.

Quantitative Data Summary

| Parameter | Olanzapine + Vehicle Group | Olanzapine + this compound (1 mg/kg BID) | Olanzapine + this compound (2 mg/kg QD) | Olanzapine + this compound (10 mg/kg) | Vehicle Only Group |

| Mean Body Weight at end of Weight-Induction Phase (g) | 298.2 | Not Applicable | Not Applicable | Not Applicable | 270.0 |

| Mean Body Weight at Study End (g) | 308.7 | 268.3 | 272.3 | 258.6 | 280.3 |

| % Change in Body Weight from Olz+Veh at Study End | - | -13.1% | -11.8% | -16.2% | -9.2% |

| Mean Increase in Food Consumption during Weight-Induction Phase | 13% | Not Applicable | Not Applicable | Not Applicable | - |

| Food Consumption during First Week of Treatment vs. Olz+Veh | - | 16-23% lower | 16-23% lower | 16-23% lower | - |

Note: The data presented is a summary of the key findings. For detailed statistical analysis, refer to the original publication.

Experimental Workflow

Clinical Research: A Proof-of-Concept Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy of this compound in attenuating olanzapine-induced weight gain and metabolic changes in healthy male subjects.

Experimental Protocol

-

Participants: 66 healthy male subjects were enrolled.

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Treatment Groups:

-

Olanzapine (10 mg/day) + Placebo

-

Olanzapine (10 mg/day) + this compound (600 mg/day)

-

-

Duration: 14 days.

-

Primary Objective: To evaluate the change in body weight after 14 days of co-administration.

-

Secondary Objectives: To assess the safety and tolerability of the combination, and to evaluate its effects on glucose, insulin, insulin resistance (HOMA-IR), triglycerides, and hepatic enzymes (AST and ALT).

-

Statistical Analysis: A mixed model with repeated measures was used to analyze the changes from baseline for the primary and secondary endpoints.

Quantitative Data Summary

| Parameter | Olanzapine + Placebo (Mean Change from Baseline) | Olanzapine + this compound (Mean Change from Baseline) | Difference (Miri vs. Placebo) | P-value |

| Body Weight (Day 15) | +4.98 kg | +3.91 kg | -1.07 kg | 0.017 |

| Insulin (Day 15) | +9.65 mIU/L | +5.91 mIU/L | -3.74 mIU/L | 0.007 |

| HOMA-IR (Day 15) | +1.21 | +0.74 | -0.47 | 0.007 |

| Triglycerides (Day 15) | +0.62 mmol/L | +0.34 mmol/L | -0.29 mmol/L | 0.057 |

| AST (Day 12) | +77.07 IU/L | +44.83 IU/L | -32.24 IU/L | 0.009 |

| ALT (Day 12) | +165.01 IU/L | +115.02 IU/L | -49.99 IU/L | 0.030 |

Data sourced from a proof-of-concept study in healthy male volunteers.

Clinical Trial Workflow

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which olanzapine contributes to weight gain and how this compound may intervene. Olanzapine is believed to influence hypothalamic appetite regulation, leading to increased expression of orexigenic neuropeptides (NPY, AgRP) and decreased expression of anorexigenic neuropeptides (POMC). This dysregulation promotes hyperphagia. Concurrently, glucocorticoid receptor activation in adipose tissue can modulate lipolysis and adipogenesis. This compound, as a GR modulator, is proposed to counteract these effects at the level of the adipocyte, thereby mitigating weight gain.

Conclusion

The early research on this compound demonstrates its potential as a therapeutic agent to mitigate olanzapine-induced weight gain and associated metabolic disturbances. Preclinical data in a rat model showed that this compound could reverse established weight gain. A proof-of-concept clinical study in healthy volunteers further supported these findings, showing a statistically significant attenuation of weight gain and improvements in several metabolic markers with co-administration of this compound and olanzapine. These initial findings have paved the way for larger Phase 2 clinical trials to further evaluate the safety and efficacy of this compound in patient populations experiencing antipsychotic-induced weight gain. Further research is warranted to fully elucidate the intricate signaling pathways involved and to establish the long-term benefits and safety profile of this compound in this context.

References

- 1. Adipocyte glucocorticoid receptor is important in lipolysis and insulin resistance due to exogenous steroids, but not insulin resistance caused by high fat feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The atypical antipsychotics olanzapine and quetiapine, but not haloperidol, reduce ACTH and cortisol secretion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. mdpi.com [mdpi.com]

- 5. Olanzapine-induced hyperphagia and weight gain associate with orexigenic hypothalamic neuropeptide signaling without concomitant AMPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Miricorilant (CORT118335): A Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (also known as CORT118335) is a selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist currently under investigation for various therapeutic applications, including nonalcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, its binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Molecular Targets and Binding Affinity

This compound's primary molecular targets are the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[3][4][5] It acts as a modulator of the GR and an antagonist of the MR. The binding affinity of this compound to these and other steroid receptors has been quantified using in vitro competitive binding assays, with the resulting half-maximal inhibitory concentrations (IC50) summarized in the table below. A lower IC50 value indicates a higher binding affinity.

| Receptor | Target | IC50 (nM) |

| Glucocorticoid Receptor (GR) | Primary Target | 10 |

| Mineralocorticoid Receptor (MR) | Primary Target | 50 |

| Progesterone Receptor (PR) | Off-Target | >1000 |

| Androgen Receptor (AR) | Off-Target | >1000 |

| Estrogen Receptor (ER) | Off-Target | >1000 |

Data compiled from publicly available pharmacological data for this compound (CORT118335). The IC50 values for PR, AR, and ER are often reported as having "no significant affinity" at concentrations up to 1000 nM.

Signaling Pathway

This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist (like cortisol), the receptor undergoes a conformational change, dissociates from the chaperones, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes. This compound, as a modulator, competes with endogenous glucocorticoids for binding to the GR, thereby altering the transcriptional response.

Experimental Protocols

The binding affinity of this compound to its target receptors is determined using a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Competitive Radioligand Binding Assay

Objective: To determine the IC50 value of a test compound (this compound) for a specific receptor.

Materials:

-

Receptor Source: Purified recombinant human receptors or cell lysates containing the receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]dexamethasone for GR).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A buffer solution optimized for the binding reaction.

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound (this compound) are incubated together in the assay buffer. A control reaction without the test compound is also prepared to determine total binding.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The bound radioligand-receptor complexes are separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a filter mat that traps the larger receptor complexes while allowing the small, unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This corresponds to the amount of radioligand bound to the receptor.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve. This value can then be used to calculate the inhibition constant (Ki).

References

- 1. This compound, a Selective Glucocorticoid Receptor Modulator, Reprograms Hepatic Gene Networks in Metabolic Dysfunction–Associated Steatohepatitis - Corcept Therapeutics [corcept.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

Miricorilant: A Technical Deep Dive into its Chemical Properties and Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT-118335) is a non-steroidal, selective glucocorticoid receptor (GR) modulator with additional mineralocorticoid receptor (MR) antagonist activity.[1][2] Developed by Corcept Therapeutics, it is under investigation for the treatment of metabolic disorders, including non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[3][4] This technical guide provides a comprehensive overview of this compound's chemical properties, its mechanism of action through the glucocorticoid and mineralocorticoid signaling pathways, detailed experimental protocols for its evaluation, and an analysis of its structure-activity relationship (SAR).

Chemical and Physical Properties

This compound is a synthetic small molecule with the IUPAC name trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione.[2] Its chemical structure is characterized by a central pyrimidine-2,4-dione core, a phenylcyclohexyl group at the 6-position, and a trifluoromethylbenzyl group at the 5-position.

| Property | Value | Source |

| IUPAC Name | trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione | |

| Chemical Formula | C₂₄H₂₃F₃N₂O₂ | |

| Molecular Weight | 428.45 g/mol | |

| CAS Number | 1400902-13-7 | |

| Water Solubility (Predicted) | 0.000332 mg/mL | |

| LogP (Predicted) | 5.02 - 5.38 | |

| pKa (Strongest Acidic, Predicted) | 9.47 | |

| pKa (Strongest Basic, Predicted) | -4.1 |

Note: Experimental values for Water Solubility, LogP, pKa, Melting Point, and Boiling Point are not publicly available.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating the glucocorticoid receptor and antagonizing the mineralocorticoid receptor.

Glucocorticoid Receptor (GR) Signaling Pathway

The glucocorticoid receptor is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This signaling is crucial in various physiological processes, including metabolism, inflammation, and stress response. This compound, as a selective GR modulator, can either activate or inhibit the receptor's activity, depending on the cellular context and target gene.

Mineralocorticoid Receptor (MR) Signaling Pathway

The mineralocorticoid receptor is another nuclear receptor primarily activated by aldosterone. It plays a key role in regulating blood pressure and electrolyte balance. This compound acts as an antagonist at the MR, blocking the effects of aldosterone.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, patents assigned to Corcept Therapeutics describe the general synthetic routes for cyclohexyl pyrimidine glucocorticoid receptor modulators. The synthesis likely involves a multi-step process, potentially starting from a substituted pyrimidine derivative and involving key steps such as alkylation and cross-coupling reactions to introduce the phenylcyclohexyl and trifluoromethylbenzyl moieties. A four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide has been reported for the synthesis of a related pyrimidine-2,4-dione derivative, which may offer insights into a potential synthetic strategy.

Glucocorticoid Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the glucocorticoid receptor.

Materials:

-

Human glucocorticoid receptor (recombinant or from cell lysate)

-

Radiolabeled GR ligand (e.g., [³H]dexamethasone)

-

Unlabeled test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with molybdate to stabilize the receptor)

-

Scintillation cocktail and counter

-

96-well plates

-

Filter mats and harvester

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and the radiolabeled ligand in assay buffer.

-

Binding Reaction: In a 96-well plate, add the GR preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy: Olanzapine-Induced Weight Gain Model in Rats

This animal model is used to evaluate the potential of a test compound to mitigate weight gain associated with atypical antipsychotic drugs like olanzapine.

Animals:

-

Female Sprague-Dawley or Wistar rats are commonly used as they have been shown to be sensitive to olanzapine-induced weight gain.

Protocol:

-

Acclimation: House the rats individually and allow them to acclimate to the housing conditions for at least one week.

-

Baseline Measurements: Record the baseline body weight and food intake for several days before the start of the treatment.

-

Treatment Groups: Randomize the animals into treatment groups, including:

-

Vehicle control

-

Olanzapine only

-

Olanzapine + this compound (at various doses)

-

-

Drug Administration: Administer olanzapine (e.g., 4 mg/kg, twice daily) and this compound (or vehicle) orally for a specified period (e.g., 14-28 days).

-

Monitoring: Monitor and record body weight and food intake daily.

-

Metabolic Parameters: At the end of the study, collect blood samples to measure metabolic parameters such as glucose, insulin, and triglycerides.

-

Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the different treatment groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrimidine-2,4-dione derivatives as GR antagonists is an area of active research. For this compound, the following structural features are likely important for its activity:

-

Pyrimidine-2,4-dione Core: This heterocyclic scaffold serves as a key structural element for interaction with the receptor. Modifications to this core can significantly impact binding affinity and functional activity.

-

trans-4-Phenylcyclohexyl Group at C6: The bulky and lipophilic nature of this group is likely crucial for occupying a hydrophobic pocket within the ligand-binding domain of the GR. The trans stereochemistry is specified, suggesting a specific spatial arrangement is required for optimal binding.

-

3-(Trifluoromethyl)phenyl]methyl Group at C5: The trifluoromethyl group is a strong electron-withdrawing group and can influence the electronic properties of the molecule and its interactions with the receptor. The benzyl linker provides flexibility, allowing the trifluoromethylphenyl group to adopt an optimal orientation within the binding pocket.

General SAR studies on related non-steroidal GR modulators suggest that the nature and substitution pattern of the aromatic rings, as well as the linker between the core and these rings, are critical for determining the potency and selectivity of the compounds.

Conclusion

This compound is a promising selective glucocorticoid receptor modulator and mineralocorticoid receptor antagonist with potential applications in treating metabolic diseases. Its unique chemical structure and dual mechanism of action make it a subject of significant interest in the field of drug development. Further research, particularly the disclosure of detailed synthetic protocols and comprehensive structure-activity relationship studies, will be crucial for the optimization of this and related compounds and for a deeper understanding of their therapeutic potential. This guide provides a foundational understanding of this compound's core technical aspects to aid researchers in their ongoing investigations.

References

Miricorilant: A Technical Guide for Drug Development Professionals

An In-depth Overview of a Novel Selective Glucocorticoid Receptor Modulator

This technical guide provides a comprehensive overview of Miricorilant (CORT-118335), a selective glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, mechanism of action, and clinical findings.

Chemical Identity

| Identifier | Value |

| CAS Number | 1400902-13-7[1] |

| IUPAC Name | 6-(trans-4-phenylcyclohexyl)-5-((3-(trifluoromethyl)phenyl)methyl)pyrimidine-2,4(1H,3H)-dione[1] |

| Molecular Formula | C₂₄H₂₃F₃N₂O₂ |

| Synonyms | CORT-118335 |

Mechanism of Action

This compound is a non-steroidal small molecule that functions as a selective modulator of the glucocorticoid receptor (GR) and an antagonist of the mineralocorticoid receptor (MR).[2] Its therapeutic potential stems from its ability to modulate the effects of cortisol, the body's primary stress hormone. In conditions like nonalcoholic steatohepatitis (NASH), dysregulated cortisol signaling is implicated in promoting hepatic lipid accumulation, inflammation, and fibrosis.[3]

This compound exhibits a unique profile of mixed agonist and antagonist activity at the GR, which allows for a targeted modulation of gene expression.[4] This selective modulation is thought to contribute to its therapeutic effects while potentially mitigating some of the side effects associated with non-selective GR antagonists. The compound has shown a preferential distribution to the liver, making it a promising candidate for treating hepatic disorders.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound. Under normal physiological conditions, cortisol binds to the cytoplasmic glucocorticoid receptor, leading to its translocation to the nucleus and subsequent regulation of target gene expression. This compound competes with cortisol for GR binding, thereby modulating its downstream effects. Its antagonistic activity at the mineralocorticoid receptor further contributes to its therapeutic profile.

Quantitative Data from Clinical and Preclinical Studies

This compound has been evaluated in several clinical trials for conditions including NASH and antipsychotic-induced weight gain. The following tables summarize key quantitative findings from these studies.

Table 1: Efficacy in Nonalcoholic Steatohepatitis (NASH)

| Study Phase | Dosage | Duration | Key Finding | Reference |

| Phase 1b | 100 mg (twice weekly) | 12 weeks | ~30% reduction in liver fat (assessed by MRI-PDFF). | |

| Phase 2a | 600 mg (daily) | 34 days | 73.8% relative reduction in liver fat. | |

| Phase 2a | 900 mg (daily) | 30-44 days | 38.5% to 65.3% relative reduction in liver fat. | |

| Preclinical (Mouse Model) | Not specified | Not specified | Reduction in liver triglycerides. |

Table 2: Efficacy in Olanzapine-Induced Weight Gain (Proof-of-Concept Study)

| Parameter | This compound Group (600 mg) | Placebo Group | P-value | Reference |

| Mean Weight Gain (Day 15) | 3.91 kg | 4.98 kg | 0.017 | |

| Increase in Insulin (Day 15) | 5.91 mIU/L | 9.65 mIU/L | 0.007 | |

| Increase in Triglycerides (Day 8) | 0.56 mmol/L | 1.09 mmol/L | <0.001 |

Experimental Protocols

Detailed experimental protocols for this compound are specific to each clinical trial and preclinical study. However, a general workflow for evaluating a selective GR modulator in a preclinical setting is outlined below.

General Workflow for In Vivo Efficacy Assessment of a GR Modulator

A key in vitro assay for characterizing GR modulators is the competitive radioligand binding assay. This assay determines the affinity of the test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Key Steps in a Competitive Radioligand Binding Assay:

-

Preparation of Cell Lysates: Cells expressing the glucocorticoid receptor are harvested and lysed to obtain a preparation containing the receptor.

-

Incubation: The cell lysate is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated, typically by filtration.

-

Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be determined.

For clinical trials, protocols are rigorously designed to assess safety and efficacy in human subjects. For instance, the Phase 2a study of this compound in NASH (NCT03823703) was a randomized, double-blind, placebo-controlled trial. Patients were randomized to receive either this compound (at different doses) or a placebo for a specified duration. The primary endpoint was the change in liver fat content as measured by MRI-PDFF.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a Selective Glucocorticoid Receptor Modulator, Reprograms Hepatic Gene Networks in Metabolic Dysfunction–Associated Steatohepatitis - Corcept Therapeutics [corcept.com]

- 3. researchgate.net [researchgate.net]

- 4. 7005 Characterization of Clinical Candidate this compound in Preclinical Models for NASH - PMC [pmc.ncbi.nlm.nih.gov]

Miricorilant: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miricorilant (also known as CORT118335) is a selective glucocorticoid receptor (GR) modulator with mixed agonist/antagonist activity and a modest antagonist of the mineralocorticoid receptor (MR).[1][2] Developed by Corcept Therapeutics, it is under investigation for the treatment of nonalcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1][2] Understanding the aqueous solubility and chemical stability of this compound is critical for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the available data on these physicochemical properties, details relevant experimental protocols, and illustrates associated biological pathways.

Physicochemical Properties of this compound

This compound is a small molecule with the chemical formula C₂₄H₂₃F₃N₂O₂ and a molar mass of 428.455 g·mol−1.[2] Its structure features a pyrimidine cyclohexyl core.

Aqueous Solubility

Table 1: Predicted Aqueous Solubility of this compound

| Parameter | Value | Source |

| Predicted Water Solubility | 0.000332 mg/mL | ALOGPS |

Note: This value is based on a computational prediction and has not been experimentally verified in the available literature.

Despite its predicted low solubility, this compound has been successfully formulated into oral tablets for clinical trials, with doses ranging from 50 mg to 900 mg. This suggests that formulation strategies, such as the use of excipients or advanced formulation technologies like spray-dried dispersions, are likely employed to enhance its dissolution and bioavailability.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability testing, including forced degradation studies, is a regulatory requirement to identify potential degradation products and understand the intrinsic stability of the molecule.

Specific experimental data on the chemical stability of this compound under various stress conditions (e.g., pH, temperature, light, oxidation) is not publicly available. However, its metabolic stability has been investigated. In vitro studies have shown that this compound is predominantly metabolized by the cytochrome P450 enzyme CYP2C19 (approximately 94%). This indicates a primary metabolic pathway for its clearance in the body, which is a key aspect of its in vivo stability.

For a comprehensive understanding of its chemical stability, forced degradation studies would be necessary. These studies typically expose the drug substance to harsh conditions to accelerate its decomposition and identify potential degradants.

Table 2: General Forced Degradation Conditions for Pharmaceutical Stability Assessment

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, heat |

| Base Hydrolysis | 0.1 M NaOH, heat |

| Oxidation | 3% H₂O₂, room temperature |

| Thermal Degradation | Dry heat (e.g., 60-80°C) |

| Photostability | Exposure to UV and visible light (ICH Q1B) |

Note: This table outlines general conditions for forced degradation studies. The specific conditions for this compound would need to be determined experimentally.

Given its chemical structure, which includes a pyrimidine ring and benzylic C-H bonds, potential degradation pathways for this compound could involve hydrolysis of the pyrimidine ring under extreme pH conditions and oxidation at the benzylic position.

Experimental Protocols

The following sections describe standard experimental methodologies for determining the aqueous solubility and chemical stability of a pharmaceutical compound like this compound.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported as the average concentration from multiple replicates, typically in mg/mL or µg/mL.

The workflow for a typical shake-flask solubility experiment is illustrated below.

Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to evaluate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

-

Stress Conditions: Separate samples of this compound are subjected to the stress conditions outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic).

-

Time Points: Samples are collected at various time points during the stress exposure.

-

Sample Preparation: The stressed samples are neutralized (if necessary) and diluted to an appropriate concentration for analysis.

-

Analytical Method: A stability-indicating chromatographic method (typically RP-HPLC with a photodiode array detector or mass spectrometer) is used to separate the parent drug from any degradation products.

-

Peak Purity and Mass Balance: The purity of the this compound peak is assessed to ensure it is free from co-eluting degradants. Mass balance is calculated to account for the parent drug and all major degradation products.

-

Identification: If significant degradation is observed, attempts are made to identify the structure of the degradation products using techniques such as LC-MS/MS and NMR.

The logical flow of a forced degradation study is depicted in the following diagram.

Relevant Signaling Pathways

This compound exerts its therapeutic effects by modulating the glucocorticoid and mineralocorticoid receptor signaling pathways.

Glucocorticoid Receptor (GR) Signaling

Glucocorticoids (like cortisol) are steroid hormones that regulate a wide range of physiological processes, including metabolism, inflammation, and stress responses. They exert their effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).

Upon ligand binding, the GR dissociates from the HSPs and translocates to the nucleus. In the nucleus, it can either activate gene expression (transactivation) by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, or it can repress gene expression (transrepression) by interacting with other transcription factors, such as NF-κB and AP-1. This compound, as a selective GR modulator, is designed to differentially affect these transactivation and transrepression pathways.

Mineralocorticoid Receptor (MR) Antagonism

In addition to its effects on the GR, this compound also acts as an antagonist at the mineralocorticoid receptor. The MR is another nuclear receptor that is activated by aldosterone and, under certain conditions, by cortisol. Activation of the MR is involved in regulating electrolyte balance and blood pressure, and has also been implicated in inflammation and fibrosis. By blocking this receptor, this compound can inhibit these downstream effects.

Conclusion

This compound is a promising therapeutic agent with a complex mechanism of action. While it is predicted to have low aqueous solubility, successful oral formulations have been developed for clinical investigation, highlighting the importance of advanced formulation science. A comprehensive understanding of its chemical stability profile, which would be elucidated through formal forced degradation studies, is essential for ensuring its quality, safety, and efficacy throughout its lifecycle. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued research and development of this compound.

References

Miricorilant's Impact on Hepatic Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator under investigation for the treatment of metabolic liver diseases such as metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). As a selective modulator, this compound exhibits a unique profile of mixed agonist and antagonist activity at the glucocorticoid receptor, which is highly expressed in the liver. This tissue-specific action allows for the targeted reprogramming of hepatic gene networks involved in lipid metabolism, inflammation, and fibrosis, while potentially avoiding some of the systemic side effects associated with non-selective glucocorticoid therapies. This technical guide provides an in-depth overview of the effects of this compound on gene expression in liver cells, based on preclinical and in vitro studies.

Core Mechanism of Action

This compound's primary mechanism of action is the modulation of glucocorticoid receptor activity in hepatocytes. The glucocorticoid receptor is a ligand-dependent transcription factor that, upon activation, translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. Glucocorticoids play a complex role in hepatic lipid metabolism, influencing both the uptake and synthesis of fatty acids, as well as the production and export of very-low-density lipoproteins (VLDL). This compound appears to selectively promote the beneficial effects of GR activation, such as increased VLDL production and export of lipids from the liver, while antagonizing detrimental effects like increased fatty acid uptake.[1][2]

Experimental Protocols

In Vitro Studies with Human Hepatocyte-Like Cells (HepaRG)

This protocol outlines the methodology used to assess the time-dependent effects of this compound on gene expression in a human liver cell line under normal and steatotic conditions.

a. Cell Culture and Steatosis Induction:

-

HepaRG cells, a human hepatocyte progenitor cell line, are cultured and differentiated into hepatocyte-like cells.

-

To simulate steatotic conditions, cells are incubated in a medium supplemented with oleic acid for a period of 7 days. A parallel set of cells is maintained in a standard physiological medium.

b. This compound Treatment Protocols:

-

Early-Response (Target Engagement) Protocol: Differentiated HepaRG cells (both under physiological and steatotic conditions) are treated with a single dose of 400 nM this compound or vehicle control. Samples are collected at 0, 4, 8, and 24 hours post-treatment for RNA isolation.

-

Sub-Chronic Response (Efficacy) Protocol: Following steatosis induction, HepaRG cells are treated daily with 400 nM this compound or vehicle control for 5 consecutive days, with the steatotic medium also being replenished daily. RNA is isolated at the end of the 5-day treatment period.

c. Gene Expression Analysis (RNA-Sequencing):

-

Total RNA is isolated from the HepaRG cells at the designated time points.

-

RNA quality and quantity are assessed.

-

RNA-sequencing (RNA-seq) is performed to generate a comprehensive profile of the transcriptome.

-

Bioinformatic analysis is conducted to identify differentially expressed genes between this compound-treated and vehicle-treated cells.

Ex Vivo Studies with Human Precision-Cut Liver Slices (PCLS)

This protocol describes the methodology for studying the effects of this compound on gene expression in intact human liver tissue.

a. PCLS Preparation and Culture:

-

Human liver tissue is obtained from donors with pre-existing steatosis.

-

Precision-cut liver slices (PCLS) of a specified thickness (e.g., 250 µm) are prepared using a vibratome.

-

PCLS are cultured in a suitable medium (e.g., William's Medium E) supplemented with hydrocortisone (100 nM) to maintain tissue viability and function. Some conditions may include an exogenous lipid challenge.

b. This compound Treatment:

-

PCLS are treated with varying concentrations of this compound (e.g., 200-600 nM) or vehicle control.

-

For gene expression analysis, treatment duration is typically 24 hours. For functional assays like triglyceride content, a longer duration (e.g., 96 hours) may be used.

c. Gene Expression Analysis (RNA-Sequencing):

-

After 24 hours of treatment, RNA is isolated from the PCLS.

-

RNA-seq is performed to identify differentially expressed genes.

-

Pathway analysis is conducted to determine the biological pathways that are significantly enriched among the differentially expressed genes.[3]

Quantitative Data on Gene Expression

Human Precision-Cut Liver Slices (PCLS)

In a study using PCLS from steatotic human livers, RNA-sequencing analysis after 24 hours of treatment with this compound identified a dose-dependent increase in the number of differentially expressed genes.[3]

| This compound Concentration | Number of Differentially Expressed Genes |

| 200 nM | 40 |

| 400 nM | 128 |

Pathway analysis of these differentially expressed genes revealed a significant enrichment for the very-low-density lipoprotein (VLDL) particle remodeling pathway.[3]

Mouse Models of Nonalcoholic Fatty Liver Disease (NAFLD)

In a mouse model of high-fat diet-induced NAFLD, liver transcriptome analysis showed that this compound (CORT118335) increased the expression of glucocorticoid receptor target genes involved in VLDL production. This selective agonistic activity promotes the export of lipids from the liver.

| Gene | Function | Effect of this compound |

| Mttp (Microsomal triglyceride transfer protein) | Essential for the assembly of VLDL particles | Upregulated |

| Apob (Apolipoprotein B) | Structural protein of VLDL | Upregulated |

Notably, the study found that while a full GR agonist (corticosterone) also upregulated these genes, it simultaneously increased the expression of genes involved in fatty acid uptake. In contrast, this compound did not induce the expression of genes related to cholesterol synthesis and long-chain fatty acid uptake, highlighting its selective modulatory action.

Human Hepatocyte-Like Cells (HepaRG)

Studies in HepaRG cells have provided a temporal understanding of this compound's effects on gene expression.

-

Early Response (8 hours): Characterized by the upregulation of genes associated with:

-

Lipid metabolism

-

Detoxification

-

Cellular stress responses

-

-

Sub-chronic Response (5 days): Characterized by:

-

Sustained upregulation of lipid metabolism regulators

-

Downregulation of gluconeogenic enzymes

-

This pattern of gene expression suggests an initial adaptive response to enhance metabolic function and protect against stress, followed by a longer-term reprogramming that improves hepatic steatosis and insulin sensitivity.

Signaling Pathway Visualization

This compound's Modulation of Hepatic Lipid Metabolism via the Glucocorticoid Receptor

The following diagram illustrates the proposed mechanism by which this compound selectively modulates GR signaling to reduce hepatic lipid accumulation.

References

Methodological & Application

Miricorilant: In Vivo Protocol for Rodent Models of Non-Alcoholic Steatohepatitis (NASH)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Miricorilant (CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator that has shown promise in preclinical models of NASH.[1] By acting as a mixed agonist/antagonist of the GR, this compound targets the hormonal pathways associated with stress and fat accumulation in the liver.[1][2] Preclinical studies have demonstrated its efficacy in reducing liver fat content, inflammation, and fibrosis.[3] This document provides a detailed in vivo protocol for evaluating the efficacy of this compound in rodent models of NASH, along with data presentation tables and diagrams of the experimental workflow and proposed signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vivo studies of this compound in rodent models of NASH.

Table 1: this compound Dosing and Administration in Rodent NASH Models

| Parameter | Details | Reference |

| Drug | This compound (CORT118335) | [1] |

| Animal Model | Male C57BL/6J mice | |

| Dosage | 60 mg/kg/day | |

| Administration Route | Oral gavage or diet-supplemented | |

| Vehicle (for gavage) | 0.5% Methyl cellulose | |

| Treatment Duration | 1 to 6 days for lipid lowering effects; up to several weeks for fibrosis assessment |

Table 2: Key Efficacy Endpoints in Rodent NASH Models Treated with this compound

| Endpoint Category | Specific Parameter | Method of Analysis | Reference |

| Liver Histopathology | NAFLD Activity Score (NAS) | H&E Staining | |

| Fibrosis Stage | Sirius Red or Masson's Trichrome Staining | ||

| Hepatic Lipid Content | Liver Triglycerides | Biochemical Assay | |

| Liver Injury Markers | Plasma ALT, AST | Biochemical Assay | |

| Metabolic Parameters | Body Weight | Weekly/Daily Measurement | |

| Fasting Glucose, Insulin | Biochemical Assay | ||

| HOMA-IR | Calculation | ||

| Plasma Lipids (Triglycerides, Cholesterol) | Biochemical Assay |

Experimental Protocols

I. NASH Rodent Model Induction

A widely used and relevant model for inducing NASH in mice is the high-fat, high-fructose diet (HFHFD) model.

Materials:

-

Male C57BL/6J mice, 6-8 weeks old.

-

High-Fat High-Fructose Diet (HFHFD): e.g., diet with 45-60% of calories from fat and drinking water supplemented with fructose (e.g., 23.1 g/L) and glucose (e.g., 18.9 g/L).

-

Standard chow diet for control group.

Protocol:

-

Acclimatize mice for at least one week upon arrival.

-

Randomly assign mice to two groups: Control (standard chow diet) and NASH induction (HFHFD).

-

House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water.

-

Maintain the mice on the diets for a period of 16-20 weeks to induce the NASH phenotype with fibrosis.

II. This compound Formulation and Administration

Materials:

-

This compound powder.

-

Vehicle: 0.5% (w/v) methyl cellulose in sterile water.

-

Oral gavage needles (20-gauge, 1.5-inch, curved with ball tip).

Protocol for 60 mg/kg Dose Formulation (for a 25g mouse):

-

Calculate the required amount of this compound: 60 mg/kg * 0.025 kg = 1.5 mg per mouse.

-

For a dosing volume of 10 mL/kg, the volume per mouse is 0.25 mL.

-

Calculate the concentration of the dosing solution: 1.5 mg / 0.25 mL = 6 mg/mL.

-

To prepare a 10 mL stock solution, weigh 60 mg of this compound and suspend it in 10 mL of 0.5% methyl cellulose.

-

Vortex the suspension thoroughly before each gavage to ensure uniform distribution.

Administration Protocol:

-

Begin this compound treatment after the NASH induction period.

-

Administer this compound (or vehicle to the control and NASH-vehicle groups) once daily via oral gavage.

-

Continue treatment for the desired duration (e.g., 3-6 days for acute lipid-lowering effects, or several weeks for effects on fibrosis).

III. In-Life Monitoring

Protocol:

-

Body Weight: Record individual body weights weekly during the induction phase and daily during the treatment phase.

-

Food and Water Intake: Monitor and record food and water consumption per cage.

-

Clinical Observations: Perform daily checks for any signs of distress or adverse effects.

-

Blood Sampling (optional): Collect blood via tail vein or saphenous vein at baseline and selected time points during the study for analysis of plasma biomarkers (e.g., ALT, AST, glucose, lipids).

IV. Terminal Sample Collection and Analysis

Protocol:

-

At the end of the treatment period, fast the mice for 4-6 hours.

-

Anesthetize the mice and collect terminal blood via cardiac puncture.

-

Euthanize the mice by an approved method (e.g., cervical dislocation).

-

Dissect the liver, weigh it, and record the liver-to-body weight ratio.

-

Liver Tissue Allocation:

-

Fix a section of the largest liver lobe (e.g., left lobe) in 10% neutral buffered formalin for histopathological analysis.

-

Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical assays (e.g., triglyceride content) and molecular analyses (e.g., RNA sequencing).

-

-

Plasma Analysis: Centrifuge the collected blood to separate plasma and store at -80°C. Analyze for liver enzymes (ALT, AST), glucose, insulin, and lipid profiles.

Visualizations

Experimental Workflow

References

- 1. 7005 Characterization of Clinical Candidate this compound in Preclinical Models for NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatic growth hormone and glucocorticoid receptor signaling in body growth, steatosis and metabolic liver cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal Models of NAFLD/NASH – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

Application Notes and Protocols for Administering Miricorilant in Rat Models of Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to administering miricorilant (also known as CORT118335) in rat models of metabolic disease. This document includes detailed protocols for inducing metabolic disease, administering the compound, and performing key metabolic assessments. Quantitative data from preclinical studies are summarized for easy reference, and signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction to this compound

This compound is an investigational selective glucocorticoid receptor (GR) modulator with a mixed agonist/antagonist profile. It also functions as a mineralocorticoid receptor (MR) antagonist.[1][2] Developed for the treatment of metabolic conditions such as non-alcoholic steatohepatitis (NASH), this compound has shown potential in preclinical models to influence energy balance, adiposity, and lipid metabolism.[1][3][4] Understanding its effects in well-characterized rat models of metabolic disease is crucial for its continued development.

Mechanism of Action: Glucocorticoid Receptor Signaling

Glucocorticoids, acting through the GR, play a significant role in regulating metabolism. Chronic or excessive GR activation can lead to increased glucose production, insulin resistance, and altered lipid metabolism. This compound modulates this pathway, though its precise effects can be tissue-specific and depend on the metabolic state.

References

- 1. corcept.com [corcept.com]

- 2. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

Dosing Regimen and Protocols for Miricorilant in Preclinical Obesity Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosing regimens and experimental protocols for the selective glucocorticoid receptor (GR) modulator, Miricorilant (CORT118335), in preclinical studies of obesity and related metabolic disorders. The information is compiled from various studies to assist in the design and execution of future research.

Quantitative Dosing Regimens

The following table summarizes the dosing regimens for this compound used in various preclinical models of obesity.